molecular formula C7H15NO B8649287 3-Heptanone, oxime

3-Heptanone, oxime

Cat. No.: B8649287
M. Wt: 129.20 g/mol
InChI Key: VRCWWHOADHLWNC-UHFFFAOYSA-N
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Description

General Significance of Ketoximes in Modern Organic Synthesis

Ketoximes, and oximes in general, are recognized as fundamental and versatile intermediates in modern organic chemistry nih.govontosight.ai. Their utility stems from their ability to serve multiple roles:

Protection, Purification, and Characterization: Oximes are widely employed for the protection, purification, and characterization of carbonyl compounds (aldehydes and ketones) due to their often crystalline nature and distinct melting points, which can aid in distinguishing liquid aldehydes and ketones nih.gov.

Synthetic Precursors: Oximes can be readily converted into a variety of other functional groups, making them crucial building blocks in complex syntheses nih.gov. Notable transformations include their conversion into nitriles and amides via the acid-catalyzed Beckmann rearrangement, nitro compounds, nitrones, and amines nih.gov.

Industrial Applications: The significance of oxime chemistry extends to large-scale industrial processes. A prime example is the production of caprolactam, a precursor to nylon-6, which is derived from cyclohexanone (B45756) oxime and produced in millions of metric tons annually nih.govontosight.ai. Oximes are also utilized in polymer chemistry for material production nih.gov.

Diverse Applications: Beyond industrial synthesis, oximes find applications in various fields, including polymer chemistry, biomaterials, hydrogels, dynamic combinatorial chemistry, and chemical biology. They have been used in the synthesis of molecular switches, metallo-assemblies, and sensors.

Historical Context and Evolution of Oxime Research

The discovery of oxime formation dates back to the 19th century, marking a cornerstone in organic chemistry ontosight.ai. German chemists Victor Meyer and Alois Janny intensively studied oximes and their formation as early as 1882. This initial research laid the groundwork for understanding the fundamental reaction between carbonyl compounds and hydroxylamine (B1172632) to yield oximes ontosight.ai.

A pivotal development in oxime chemistry was the discovery of the Beckmann rearrangement by Ernst Otto Beckmann. This acid-catalyzed conversion of oximes to carboxamides significantly expanded their synthetic utility and remains one of the most important applications of oximes nih.gov.

Initially, research in the field of oximes primarily focused on small molecules and their fundamental reactions. However, the field has evolved considerably, with modern research increasingly directed towards reactions performed in aqueous environments and at near-neutral pH, often with biological relevance in mind. This shift reflects a broader trend in chemistry towards applications in living systems, involving peptides, proteins, and nucleic acids as substrates.

Contemporary Research Trends in Oxime Chemistry

Contemporary research in oxime chemistry is dynamic and multifaceted, driven by the unique properties and versatile reactivity of the oxime functional group. Recent advancements highlight several key trends:

Bioconjugation and Chemical Biology: Significant focus has been placed on improving oxime/hydrazone bioconjugation reactions, enabling rapid conjugation under physiological conditions. Developments in the past five years have made this reaction one of the fastest and most versatile for conjugating biomolecules and biomaterials, moving beyond traditional limitations of slow rates. New strategies involve identifying fast-reacting aldehyde/ketone substrates and developing efficient nucleophilic catalysts, improving upon classical catalysts like aniline.

Metal-Involving Reactions: The past 10-15 years have seen substantial progress in metal-mediated and metal-catalyzed reactions involving oximes. These reactions are diverse, leading to the synthesis of oxime-based metal complexes, cage compounds, and new classes of organic species, including a wide array of heterocyclic systems ranging from small three-membered rings to macroheterocycles. Oximes are ambidentate nucleophiles, and their O- and N-functionalizations in the presence of metal complexes are an active area of study.

Oxime Radicals: The study of oxime radicals (iminoxyl radicals) has gained prominence, particularly in the last decade, with the recognition of their broad synthetic potential. These radicals, structurally unique due to the N–O• fragment connected to an organic moiety by a double bond, have been utilized in numerous selective reactions, including oxidative cyclization, functionalization, and coupling.

Synthesis of Nitrogen-Containing Heterocycles and Nitrones: Oximes continue to be crucial precursors for the synthesis of various nitrogen-containing acyclic and heterocyclic compounds nih.gov. Recent advances include the direct synthesis of nitrones from oximes, which are important intermediates for natural and biologically active compounds via 1,3-dipolar cycloadditions.

Green Chemistry Approaches: There is an increasing emphasis on developing environmentally friendly and sustainable methods for oxime synthesis, including solvent-free grinding conditions and the use of reusable heterogeneous catalysts, to minimize waste and improve efficiency.

While 3-Heptanone (B90015), oxime itself is a fundamental ketoxime, detailed specific research findings beyond its general classification and potential applications (such as in fragrances, although this is more commonly associated with 5-methyl-3-heptanone oxime/Stemone nih.gov) are not as widely reported in the current literature. Its significance lies primarily in its representation of the ketoxime class and its potential for use in various synthetic pathways characteristic of oximes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

N-heptan-3-ylidenehydroxylamine

InChI

InChI=1S/C7H15NO/c1-3-5-6-7(4-2)8-9/h9H,3-6H2,1-2H3

InChI Key

VRCWWHOADHLWNC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NO)CC

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Heptanone, Oxime and Ketoxime Systems

Rearrangement Reactions

The Beckmann rearrangement, a cornerstone of organic chemistry, facilitates the conversion of oximes into substituted amides. wikipedia.orgbyjus.com This reaction, named after its discoverer Ernst Otto Beckmann, has been a subject of extensive research due to its industrial significance, particularly in the production of materials like Nylon 6. wikipedia.org The rearrangement can be initiated by various reagents, with acids being the most common catalysts. wikipedia.org

Beckmann Rearrangement: Conversion to Amides

The Beckmann rearrangement is a widely utilized chemical reaction that transforms an oxime functional group into a substituted amide. wikipedia.orgorganic-chemistry.orgslideshare.net This acid-catalyzed rearrangement is particularly important in both laboratory-scale synthesis and industrial processes. wikipedia.orgtandfonline.com

For an unsymmetrical ketoxime like 3-heptanone (B90015), oxime, two geometric isomers (E and Z) are possible. The Beckmann rearrangement is stereospecific, meaning the group that is positioned anti-periplanar (trans) to the hydroxyl group on the nitrogen atom is the one that migrates. wikipedia.orgmsu.edu This stereospecificity dictates the structure of the resulting amide product. testbook.com Consequently, the rearrangement of a mixture of E and Z isomers of 3-heptanone, oxime would lead to a mixture of two different amide products. testbook.comchemistrysteps.com

The classical approach to the Beckmann rearrangement employs strong Brønsted acids such as sulfuric acid, polyphosphoric acid, hydrochloric acid in acetic anhydride (B1165640) (the "Beckmann solution"), and hydrogen fluoride. wikipedia.org The reaction mechanism begins with the protonation of the oxime's hydroxyl group, converting it into a better leaving group (water). byjus.comnumberanalytics.com This is followed by the migration of the alkyl or aryl group that is anti-periplanar to the leaving group, in a concerted step that expels the water molecule and forms a nitrilium ion intermediate. wikipedia.orgchemistrysteps.com This intermediate is then attacked by a water molecule (solvolysis), leading to the formation of an imidate, which subsequently tautomerizes to the more stable amide product. wikipedia.org

Computational studies on acetone (B3395972) oxime have shown that the transition state leading to the nitrilium ion involves the concerted migration of the methyl group to the nitrogen as the hydroxyl group is expelled. wikipedia.org The departing hydroxyl group is stabilized by solvent molecules, such as acetic acid in the Beckmann solution. wikipedia.org The regiochemical outcome of the rearrangement in unsymmetrical ketoximes is determined by the stereochemistry of the oxime, with the anti-migrating group being the one that moves. chemistrysteps.com However, under certain acidic conditions, E/Z isomerization of the oxime can occur, potentially leading to a mixture of amide products. chemistrysteps.com

In recent years, significant efforts have been directed towards developing milder and more efficient catalytic systems for the Beckmann rearrangement to overcome the harsh conditions and stoichiometric requirements of classical methods. tandfonline.comresearchgate.net

Hypervalent Iodine Reagents: Hypervalent iodine reagents have emerged as effective promoters for the Beckmann rearrangement under mild conditions. thieme-connect.comresearchgate.net For instance, a combination of (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) can facilitate the rearrangement of ketoximes to their corresponding amides in good to high yields. researchgate.netresearchgate.net Detailed investigations have revealed that the reaction proceeds through the in situ acetylation of the oxime's hydroxyl group, which accelerates the rearrangement. thieme-connect.comorganic-chemistry.org The acetylated ketoxime then undergoes the rearrangement promoted by the Lewis acid. researchgate.net The reaction of ketoximes with Koser's reagent [PhI(OH)OTs] in tetrahydrofuran (B95107), however, leads to hydrolysis, yielding the corresponding ketones. thieme-connect.comorganic-chemistry.org

Nanocatalysts: Nanocatalysts offer several advantages, including high catalytic activity and ease of recovery and reuse. scielo.org.mx Nano-Fe₃O₄ particles have been successfully employed as a green and heterogeneous catalyst for the Beckmann rearrangement under ultrasound irradiation in protic solvents, affording amides in excellent yields. scielo.org.mxjmcs.org.mx This method is noted for its simplicity, low cost, and straightforward work-up procedure. jmcs.org.mx The nano-Fe₃O₄ particles are thought to facilitate the rearrangement by coordinating with the hydroxyl group of the ketoxime. scielo.org.mx Another example is the use of nano SiO₂ supported sulfuric acid (nano SiO₂/H₂SO₄), which acts as an efficient and mild catalyst system for the Beckmann rearrangement of ketoximes under solvent-free conditions with microwave irradiation. researchgate.net Solid superacids like TiO₂/SO₄²⁻ have also been developed as recoverable nanocatalysts for this transformation. dntb.gov.ua

The table below summarizes some novel catalytic systems used for the Beckmann rearrangement.

Catalyst SystemReaction ConditionsSubstrate ScopeKey Features
PhI(OAc)₂ / BF₃·Et₂OMild, room temperatureAromatic and aliphatic ketoximesIn situ acetylation of oxime accelerates rearrangement. thieme-connect.comresearchgate.netresearchgate.net
Nano-Fe₃O₄Ultrasound irradiation, protic solventVarious ketoximesGreen, heterogeneous, recyclable catalyst. scielo.org.mxjmcs.org.mxresearchgate.net
Nano SiO₂/H₂SO₄Solvent-free, microwave irradiationKetoximesEfficient and mild conditions. researchgate.net
TiO₂/SO₄²⁻SolventlessKetoximesRecoverable solid superacid nanocatalyst. dntb.gov.ua

The mechanism of the Beckmann rearrangement is a well-studied process that hinges on the migration of an alkyl or aryl group and the formation of a key nitrilium ion intermediate. wikipedia.orgslideshare.netresearchgate.net The reaction is initiated by the activation of the oxime's hydroxyl group, typically through protonation by a strong acid, which turns it into a good leaving group. numberanalytics.com

The crucial step of the rearrangement is the concerted 1,2-shift of the group positioned anti to the leaving group on the nitrogen atom. wikipedia.orgchemistrysteps.com This migration occurs simultaneously with the expulsion of the leaving group (e.g., water), leading directly to the formation of a linear nitrilium ion. wikipedia.orgresearchgate.net This concerted nature avoids the formation of a high-energy, unstable nitrene intermediate. organic-chemistry.org The stereospecificity of the Beckmann rearrangement is a direct consequence of this anti-migration. wikipedia.org

The resulting nitrilium ion is a highly electrophilic species. wikipedia.org In the presence of a nucleophile, such as water from the reaction medium, it readily undergoes attack at the carbon atom. wikipedia.org This nucleophilic addition leads to the formation of an imidate (or imidic acid) intermediate. chemistrysteps.com The final step of the reaction is the tautomerization of the imidate to the thermodynamically more stable amide product. wikipedia.org

Computational studies have provided deeper insights into the transition state of the rearrangement. For instance, in the rearrangement of acetone oxime in a Beckmann solution, the transition state involves the concerted migration of a methyl group as the hydroxyl group, stabilized by several acetic acid molecules, departs. wikipedia.org The electrophilic carbon of the nitrilium ion is then attacked by water, and a proton is transferred back to the solvent. wikipedia.org

The stability and fate of the nitrilium ion can be influenced by the reaction conditions and the structure of the substrate. In some cases, the nitrilium ion can be intercepted by other nucleophiles present in the reaction mixture, leading to different products. wikipedia.org

Under certain conditions, ketoximes can undergo an "abnormal" Beckmann reaction, more commonly known as Beckmann fragmentation. stackexchange.comechemi.com This reaction pathway competes with the normal Beckmann rearrangement and leads to the formation of nitriles and carbocations, rather than amides. stackexchange.comrsc.org

The course of the reaction—rearrangement versus fragmentation—is largely dictated by the structural features of the starting oxime, specifically the ability of the group at the α-carbon (anti to the leaving group) to stabilize a positive charge. testbook.comstackexchange.com If this α-carbon is a quaternary center or is substituted with groups that can stabilize a carbocation through hyperconjugation or resonance (like oxygen or nitrogen atoms), fragmentation is often favored. aakash.ac.in

The mechanism of Beckmann fragmentation also begins with the activation of the hydroxyl group. However, instead of a concerted migration, the C-C bond anti to the leaving group cleaves heterolytically, forming a stable carbocation and a nitrile. echemi.comrsc.org The resulting carbocation can then undergo various subsequent reactions, such as elimination to form an alkene or capture by a nucleophile. aakash.ac.in The nitrile can also be hydrolyzed under the reaction conditions to yield a carboxylic acid. aakash.ac.in

Structural and computational studies have been conducted to understand the factors influencing the divergence between rearrangement and fragmentation. For instance, studies on oximes derived from dihydrolevoglucosenone, which readily undergo abnormal Beckmann fragmentation, revealed that increasing the electron-withdrawing nature of the group on the oxime oxygen leads to a lengthening of the fissile C1-C2 bond in the ground state. rsc.orgnih.gov This observation, supported by computational analysis, suggests that electronic interactions between the oxygen lone pair and the antibonding orbital of the C1-C2 bond (n(O) → σ*C1–C2) facilitate the fragmentation pathway. rsc.orgnih.gov In contrast, for cyclohexanone (B45756) oxime, which undergoes normal rearrangement, similar structural changes in the C-C bond are not observed, highlighting the critical role of the substrate's inherent structure in determining the reaction outcome. nih.govresearchgate.net

The choice of reagents and reaction conditions can also be manipulated to favor fragmentation over rearrangement. wikipedia.org

Mechanistic Studies of Alkyl/Aryl Migration and Nitrilium Ion Intermediates

Oxime-Oxime Rearrangements and Related Molecular Transformations

Beyond the well-known Beckmann rearrangement, oximes can participate in other, less common molecular transformations, including the intriguing oxime-oxime rearrangement. This particular rearrangement involves the intramolecular transfer of an oxime functional group from one carbon atom to another within the same molecule. nih.govacs.org

A notable example of this transformation was observed during the gold-catalyzed reaction of pyrrole (B145914) and indole (B1671886) oximes bearing a propargyl group on the nitrogen atom. nih.govacs.org When the alkyne was terminal, the reaction proceeded via a 6-endo-dig cyclization to form pyrazine (B50134) N-oxides. However, when a substituted alkyne was used, the reaction pathway shifted dramatically. It proceeded through a 7-endo-dig cyclization, forming a seven-membered ring intermediate. This intermediate then underwent a ring-opening process, which resulted in the transfer of the oxime functionality to the carbon atom that was originally part of the alkyne. This novel transformation was termed an oxime-oxime rearrangement. nih.govacs.org

In addition to rearrangements, ketoximes can undergo various other molecular transformations. For example, they can be asymmetrically transformed into optically active amines through coupled lipase/palladium catalysis. acs.orgnih.gov They can also be converted back to their parent ketones through oxidative cleavage using photoexcited nitroarenes or by hydrolysis with reagents like Koser's reagent. organic-chemistry.orgnih.gov Furthermore, treatment of ketoximes with reagents like phosphorus pentasulfide trichloride (B1173362) (PSCl₃) can lead to the formation of N-substituted thioamides via a Beckmann rearrangement followed by capture of the nitrilium ion intermediate. rsc.org

Reduction Pathways of Ketoximes

The reduction of ketoximes is a fundamental transformation that yields valuable primary amines. This process can be achieved through various methods, primarily catalytic hydrogenation and reduction using hydride-based reagents. The choice of method and reaction conditions allows for control over the reaction's outcome and selectivity.

Catalytic hydrogenation is a widely used method for the reduction of oximes to their corresponding primary amines. wikipedia.org This transformation typically involves the use of metal catalysts and a hydrogen source. A variety of catalysts, including those based on palladium, platinum, and nickel, have proven effective for this reaction. rsc.orgencyclopedia.pubmdpi.com The process is applicable to a broad range of aliphatic and aromatic ketoximes, often providing good to excellent yields of primary amines. rsc.org The steric hindrance at the oxime carbon atom in ketoximes, compared to aldoximes, is a critical factor that generally leads to a higher selectivity for primary amine formation. mdpi.com

A specific method, catalytic transfer hydrogenation (CTH), utilizes a hydrogen donor molecule in place of molecular hydrogen (H₂(g)). utc.eduutc.edu In one such study, 3-heptanone, oxime was successfully reduced using Raney Nickel® as the catalyst and 2-propanol as the hydrogen donor. utc.edu The reaction proceeds through the hydrogenolysis of the N-O bond to form an imine intermediate, which is then further reduced. utc.edu In the absence of additives, this method yielded the N-isopropyl-secondary-amine. For instance, the CTH of 3-heptanone, oxime refluxed for 280 minutes resulted in an 81% isolated yield of N-isopropyl-3-heptanamine. utc.edu

The selectivity of the hydrogenation can be controlled. The addition of potassium hydroxide (B78521) (KOH) to the reaction mixture has been shown to poison the catalyst after the initial N-O bond cleavage, favoring the formation of the primary amine. wikipedia.orgutc.edu For example, the CTH of 2-octanone (B155638) oxime in the presence of 2% KOH yielded the primary amine, 2-octanamine, in 83% yield after only 60 minutes. utc.edu

Table 1: Catalytic Transfer Hydrogenation of Various Ketoximes with Raney Nickel® and 2-Propanol utc.edu
KetoximeProductTime (min)Yield (%)
2-octanone oximeN-isopropyl-2-octanamine18080
cyclohexanone oximeN-isopropylcyclohexanamine10566
3-heptanone oximeN-isopropyl-3-heptanamine28081
5-nonanone oximeN-isopropyl-5-nonanamine22580
2-decanone oximeN-isopropyl-2-decanamine18090

The reduction of ketoximes to amines can also be effectively accomplished using hydride-based reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). wikipedia.orgtestbook.commdma.ch LiAlH₄ has been successfully used to reduce the oximes of various ketones, including heptanone-2, to the corresponding primary amines in moderate yields. mdma.ch Studies have shown that an optimal molar ratio of oxime to LiAlH₄ is 1 to 1.5 for these reductions. mdma.ch Similarly, NaBH₄ in the presence of a nano-copper-on-charcoal catalyst system has been shown to reduce a variety of ketoximes to their primary amines in high to excellent yields under reflux conditions. researchgate.netresearchgate.net

Control of stereoselectivity is a critical aspect of these reductions, particularly when chiral centers are formed. For acyclic α-alkoxy and α,β-dialkoxy ketone oximes, the use of aluminum hydride reagents enables a high degree of stereocontrol. rsc.org The reaction proceeds through an α-chelation controlled mechanism, where the aluminum hydride reagent coordinates to both the oxime nitrogen and the oxygen of the neighboring alkoxy group. rsc.org This chelation locks the conformation of the substrate, leading to a hydride attack from a specific face. This process results in the highly selective formation of anti-amines, providing a reliable method for preparing chiral primary anti-amines from these specific ketoxime substrates. rsc.org

Catalytic Hydrogenation to Amines

Oxidative Transformations and Oxime Radical Chemistry

Beyond reduction, oximes can undergo a variety of oxidative transformations. These reactions often proceed through the formation of highly reactive iminoxyl radicals (also known as oxime radicals), which are key intermediates in a range of selective C-H functionalization and coupling reactions. beilstein-journals.orgnih.gov The unique structure of iminoxyl radicals, where the N–O• fragment is attached to carbon via a double bond, distinguishes their reactivity from other N-oxyl radicals. nih.govbeilstein-journals.org

Iminoxyl radicals are typically short-lived intermediates generated in situ from their corresponding oxime precursors via oxidation. nih.gov A wide array of oxidizing agents have been employed for this purpose. beilstein-journals.org These include transition metal compounds and metal-free oxidants. beilstein-journals.org The choice of oxidant can be crucial for the success of subsequent reactions. Anodic oxidation and photolysis in the presence of initiators like di-tert-butyl peroxide are also effective methods for their generation. beilstein-journals.orgresearchgate.net

Table 2: Selected Oxidants for the Generation of Iminoxyl Radicals from Oximes beilstein-journals.org
Oxidant TypeExamples
Transition Metal Compounds(NH₄)₂Ce(NO₃)₆, Fe(ClO₄)₃, Cu(ClO₄)₂, Pb(OAc)₄, Mn(OAc)₃, Ag₂O
Metal-Free OxidantsPhI(OAc)₂, t-BuOOt-Bu (with UV), Quinones (with UV)
Other MethodsAnodic Oxidation

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the detection and characterization of these radical species. researchgate.net Iminoxyl radicals exhibit characteristic EPR spectra with large hyperfine splitting constants for the ¹⁴N nucleus, typically in the range of aN ≈ 28–33 G. beilstein-journals.orgnih.govresearchgate.net This large value is a distinctive feature that differentiates them from other N-oxyl radicals like aminoxyls (aN ≈ 15 G) or amidoxyls (aN ≈ 5–8 G). beilstein-journals.orgresearchgate.net For more stable iminoxyl radicals, IR spectroscopy can also be used for characterization. The formation of the radical is indicated by the disappearance of the O–H stretching band of the parent oxime and the appearance of a new, intense band corresponding to the C=N–O• fragment, which appears around 1550-1610 cm⁻¹. beilstein-journals.orgchemicalpapers.com

Once generated, iminoxyl radicals are potent intermediates for constructing cyclic structures via intramolecular reactions. nih.govbeilstein-journals.orgd-nb.info These oxidative cyclizations are among the most significant synthetic applications of oxime radical chemistry. d-nb.info There are two primary pathways for these intramolecular transformations. beilstein-journals.orgd-nb.info

The first pathway involves a 1,5-hydrogen atom transfer (1,5-HAT), where the iminoxyl radical abstracts a hydrogen atom from a C-H bond, typically at the δ-position, to generate a carbon-centered radical. d-nb.inforsc.org This is a form of remote C-H activation. The resulting carbon radical then undergoes cyclization onto the nitrogen or oxygen of the oxime moiety, followed by further oxidation, to yield five-membered heterocyclic rings like substituted isoxazolines. d-nb.infobeilstein-journals.org

The second major pathway is the intramolecular addition of the iminoxyl radical to a carbon-carbon double bond (C=C) within the same molecule. beilstein-journals.orgd-nb.info Depending on the substrate and reaction conditions, this addition can occur in a 5-exo-trig or 6-endo-trig fashion, although 5-exo-trig cyclization is common. d-nb.info The delocalized nature of the iminoxyl radical allows it to act as either an O-centered or N-centered radical during the cyclization step. d-nb.info Attack by the oxygen atom leads to the formation of a C-O bond and, ultimately, isoxazoline (B3343090) derivatives, while attack by the nitrogen atom forms a C-N bond, leading to cyclic nitrones. beilstein-journals.orgd-nb.info

In addition to intramolecular cyclizations, iminoxyl radicals can participate in intermolecular reactions, most notably oxidative cross-dehydrogenative coupling (CDC) reactions. beilstein-journals.orgd-nb.info These reactions allow for the formation of new bonds between two different molecules. A prominent example is the C-O coupling of oximes with various C-H acidic compounds. beilstein-journals.orgresearchgate.net

This transformation has been demonstrated with a range of coupling partners, including 1,3-dicarbonyl compounds, pyrazolones, ketones, esters, and acetonitrile. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The general mechanism involves the in situ generation of the iminoxyl radical from the oxime using an oxidant like KMnO₄, Mn(OAc)₃, or Fe(ClO₄)₃. beilstein-journals.orgd-nb.info The oxidant may also generate a radical from the C-H coupling partner. The two radical species then combine to form a new C-O bond. d-nb.info For example, the reaction between an oxime and a 1,3-diketone in the presence of Mn(OAc)₃ generates an iminoxyl radical and an enol-derived radical, which then couple to form the C-O linked product. d-nb.info This methodology provides a direct and efficient route to complex oxime ethers. researchgate.netorganic-chemistry.org

Intramolecular Oxidative Cyclizations (e.g., C-H Activation, C=C Addition)

Hydrolytic Cleavage Reactions of Oximes

Oximes, including 3-heptanone, oxime, can undergo hydrolytic cleavage to regenerate the parent carbonyl compound and hydroxylamine (B1172632). This process is of significant interest for the deprotection of aldehydes and ketones in organic synthesis. The stability of oximes to hydrolysis is notably greater than that of imines, a characteristic attributed to the electronic properties of the oxime group. nih.gov

Acid-Catalyzed Hydrolysis to Carbonyl Compounds

The hydrolysis of oximes is catalyzed by acid. nih.govmasterorganicchemistry.com Under acidic conditions, the reaction equilibrium is shifted towards the formation of the carbonyl compound and hydroxylamine, as the hydroxylamine is protonated. thieme-connect.com The general mechanism involves the protonation of the oxime nitrogen, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of hydroxylamine yield the corresponding ketone or aldehyde. masterorganicchemistry.comnih.gov For example, the acid-catalyzed hydrolysis of 3-heptanone, oxime would yield 3-heptanone and hydroxylamine.

The rate of hydrolysis is dependent on the pH of the solution. The reaction is generally fastest in mildly acidic conditions (around pH 4), as a balance is required between the protonation of the oxime and the availability of the nucleophilic water molecule. nih.gov At very low pH, the concentration of the unprotonated, nucleophilic water is reduced, slowing the reaction. nih.gov The process can also be facilitated by the presence of certain metal salts that can act as catalysts. thieme-connect.com

Selective Deoximation Methodologies (e.g., Hypervalent Iodine Reagents)

While acid hydrolysis is a common method for deoximation, the need for milder and more selective conditions has led to the development of alternative methodologies. Hypervalent iodine reagents have emerged as effective agents for the cleavage of oximes to their parent carbonyl compounds under neutral or mild conditions. lucp.netresearchgate.net

Reagents such as (diacetoxyiodo)benzene (DIB) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB or Koser's reagent) have been successfully employed for the deprotection of both aldoximes and ketoximes. lucp.netorganic-chemistry.org The reaction of ketoximes with iodosobenzene (B1197198) diacetate can lead to the formation of the corresponding ketones in good yields under neutral conditions. lucp.netresearchgate.net A proposed mechanism for this transformation involves the formation of a nitroso intermediate, with the evolution of nitrogen gas being observed during the reaction. lucp.net

Furthermore, the combination of a hypervalent iodine reagent like PhI(OAc)₂ with a Lewis acid such as BF₃·Et₂O can promote the Beckmann rearrangement of ketoximes to yield amides. researchgate.netorganic-chemistry.org However, the reaction of ketoximes with Koser's reagent in a solvent like tetrahydrofuran (THF) can result in hydrolysis to the corresponding ketones in high yields at room temperature. researchgate.netorganic-chemistry.org These methods offer an advantage over traditional acid hydrolysis, particularly for substrates that are sensitive to strong acids. thieme-connect.com

Coordination Chemistry and Ligand Design with Oximes

The oxime functional group is a versatile ligand in coordination chemistry due to the presence of both a nitrogen and an oxygen atom, which can coordinate to metal ions. orientjchem.orgrsc.org This allows for the formation of a wide variety of metal-oxime complexes with diverse structures and properties. preprints.orgnih.gov

Metal-Oxime Complex Formation and Stability

Oximes form stable complexes with a range of transition metal ions. The stability of these complexes is influenced by factors such as the nature of the metal ion, the structure of the oxime ligand, and the reaction conditions. biointerfaceresearch.com The chelate effect plays a significant role in the stability of metal-oxime complexes, where polydentate oxime ligands form more stable complexes than monodentate ones. biointerfaceresearch.com

The oxime group can coordinate to a metal center either as a neutral molecule (R₂C=NOH) or as a deprotonated oximato anion (R₂C=NO⁻). researchgate.net The deprotonated form generally forms more stable complexes. The stability of metal complexes with ligands like oxime hydrazones is influenced by the presence of multiple donor sites, including the oximino oxygen and the imine nitrogen.

Table 1: Stability of Metal-Oxime Complexes

Metal IonLigand TypeGeometryStability Trend
Co(II), Ni(II), Cu(II), Zn(II)Oxime-hydrazoneML₂Cu(II) > Ni(II) > Co(II) > Zn(II)
Mn(II), Fe(II)Salicyloyl Pyrazole (B372694) OximeSquare PlanarHigh thermal stability below 200°C orientjchem.org

Diverse Coordination Modes of the Oxime Functional Group

The oxime group can coordinate to metal ions in several different ways, making it a versatile building block in the design of coordination compounds. researchgate.netacs.org The most common coordination modes involve the nitrogen atom, the oxygen atom, or both.

Some of the known coordination modes include:

N-coordination: The oxime ligand binds to the metal center through the nitrogen atom. nih.gov This is a very common mode of coordination.

O-coordination: The oxime ligand coordinates through the oxygen atom. acs.orgnih.gov

N,O-chelation: Both the nitrogen and oxygen atoms of the oximato group bind to the same metal center, forming a chelate ring. nih.gov

Bridging coordination: The oxime group can bridge two or more metal centers. This can occur through the nitrogen atom, the oxygen atom, or a combination of both. acs.orgmdpi.com For instance, in some complexes, the oxime ligand adopts a μ-oximato bridge.

The specific coordination mode adopted depends on various factors, including the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. researchgate.net The flexibility of the oxime group allows for the formation of mononuclear, dinuclear, and polynuclear complexes. preprints.orgmdpi.com

Structural Elucidation of Transition Metal-Oxime Complexes (e.g., Ni(II), Cu(II), Pt(II), Fe(II), Co(II), Mn(II), Zn(II))

The structures of numerous transition metal-oxime complexes have been determined using techniques such as single-crystal X-ray crystallography, IR spectroscopy, and UV-Vis spectroscopy. These studies have revealed a wide range of geometries and coordination environments for the metal centers.

Ni(II) Complexes: Nickel(II) complexes with oxime ligands often exhibit square planar geometry, particularly with dioxime ligands like dimethylglyoxime. rsc.orgresearchgate.net However, octahedral geometries are also observed, for example, in complexes with Schiff base monoxime ligands. aip.org

Cu(II) Complexes: Copper(II)-oxime complexes can adopt various geometries, including square planar and octahedral. sciencepublishinggroup.comtandfonline.com For instance, some Cu(II) complexes with Schiff base ligands derived from oximes show octahedral geometry. tandfonline.com

Pt(II) Complexes: Platinum(II) complexes with oxime ligands, such as cis- and trans-[PtX₂(R₂C=NOH)₂] (X = Cl, Br, I), have been synthesized and characterized. acs.org These complexes typically feature a square planar geometry around the Pt(II) center.

Fe(II) Complexes: Iron(II) complexes with ligands like salicyloyl pyrazole oximes have been reported to have a square planar geometry. orientjchem.org

Co(II) Complexes: Cobalt(II) complexes with oxime-containing ligands can exhibit octahedral geometry. tandfonline.comresearchgate.net For example, complexes with ((E)-((2-hydroxynaphthalen-1-yl)methylidene)amino)urea show an octahedral arrangement. tandfonline.com

Mn(II) Complexes: Manganese(II) complexes with certain oxime ligands, such as salicyloyl pyrazole oximes, have been found to possess a square planar geometry. orientjchem.org Other Mn(II) complexes with different oxime-based ligands can adopt octahedral geometries. tandfonline.com

Zn(II) Complexes: Zinc(II) complexes with oxime ligands are often diamagnetic and can exhibit tetrahedral or octahedral geometries depending on the ligand. researchgate.netsciencepublishinggroup.com For example, some Zn(II) complexes with Schiff base ligands have been reported to be tetrahedral. sciencepublishinggroup.com

Other Synthetic Applications of Ketoximes

While the Beckmann rearrangement represents a cornerstone of ketoxime chemistry, the oxime functional group is a versatile precursor for a variety of other important chemical transformations. These reactions open pathways to diverse molecular architectures, including nitriles, nitrones, and a variety of nitrogen-containing heterocycles (azaheterocycles). This section explores some of these synthetic applications, with a focus on reactions relevant to ketoxime systems like 3-heptanone, oxime.

Pathways to Nitrones and Azaheterocycles

Ketoximes are valuable building blocks for the synthesis of nitrones and a diverse range of azaheterocycles. These transformations often involve metal-catalyzed reactions or radical-promoted cyclizations, providing access to complex molecular frameworks.

Nitrones are 1,3-dipoles that serve as powerful intermediates in organic synthesis, particularly in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like isoxazolidines. semanticscholar.orgrsc.org One prominent method for synthesizing cyclic nitrones involves the intramolecular cyclization of unsaturated ketoximes. For example, γ,δ-unsaturated ketoximes can undergo a 5-exo-trig N-radical cyclization to yield cyclic nitrones. acs.org A metal-free approach utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to initiate the formation of an iminoxyl radical, which then cyclizes. acs.orgorganic-chemistry.org Furthermore, enantioselective synthesis of cyclic nitrones can be achieved through iridium-catalyzed intramolecular N-allylation of ketoximes. semanticscholar.org

Azaheterocycles , or nitrogen-containing heterocyclic compounds, are ubiquitous in pharmaceuticals and natural products. Ketoximes provide multiple routes to these important structures.

Pyridines: α,β-Unsaturated ketoximes can react with internal alkynes in the presence of a rhodium(III) catalyst to produce highly substituted pyridines. The reaction proceeds through a vinylic C-H activation of the ketoxime. snnu.edu.cn

Pyrroles: The Trofimov reaction, which involves the reaction of ketoximes with acetylenes in a superbasic system like KOH/DMSO, is a well-established method for synthesizing a wide variety of pyrrole derivatives. researchgate.net Copper-catalyzed systems have also been developed for the [3+2] cycloaddition of ketoximes with electron-deficient alkynes to furnish substituted pyrroles. rsc.org

Other Azaheterocycles: Palladium-catalyzed reactions of olefinic ketoxime derivatives can yield a range of azaheterocycles, including isoquinolines and spiro-imines, through an intramolecular amination process. researchgate.net Additionally, the cleavage of the C-C bond in cyclic ketoxime esters, mediated by copper, can be used to construct β-lactam rings. mdpi.com Organohypervalent iodine(III) reagents are also effective for promoting the intramolecular cyclization of ketoximes to form various heterocyclic products. researchgate.net

Product ClassSubstrate TypeKey Reagents/CatalystReaction TypeReference
Cyclic Nitronesγ,δ-Unsaturated KetoximesTEMPORadical Cyclization/Elimination acs.orgorganic-chemistry.org
Cyclic NitronesUnsaturated KetoximesIridium Catalyst / Sc(OTf)₃Enantioselective N-allylation semanticscholar.org
Pyridinesα,β-Unsaturated Ketoximes & AlkynesRhodium(III) CatalystC-H Activation/Annulation snnu.edu.cn
PyrrolesKetoximes & AcetylenesKOH / DMSOTrofimov Reaction researchgate.net
PyrrolesKetoximes & AlkynesCopper(I) Chloride[3+2] Cycloaddition rsc.org
Various AzaheterocyclesOlefinic KetoximesPalladium(0) CatalystIntramolecular Amination researchgate.net
β-LactamsCyclic Ketoxime Esters & AlkenesCopper CatalystRadical Cyclization mdpi.com

Table 2: Synthetic Pathways from Ketoximes to Nitrones and Azaheterocycles.

These synthetic strategies highlight the utility of the ketoxime functional group, as found in 3-heptanone, oxime, as a versatile entry point for constructing a wide array of valuable nitrogen-containing molecules beyond the scope of the classic Beckmann rearrangement.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Heptanone, Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic compounds, including 3-Heptanone (B90015), oxime. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their relationships within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is pivotal for assigning the positions of hydrogen atoms and understanding their neighboring environments in 3-Heptanone, oxime. The chemical shifts and coupling patterns observed in a ¹H NMR spectrum are highly indicative of the structural features.

For 3-Heptanone, oxime (CH₃CH₂CH₂CH₂-C(=NOH)-CH₂CH₃), key proton signals are expected in distinct regions:

Oxime Hydroxyl Proton (-OH) : The proton of the hydroxyl group attached to the nitrogen typically appears as a broad singlet, often in the range of δ 9.0-11.0 ppm. Its exact position can vary significantly depending on solvent, concentration, and the extent of hydrogen bonding nih.gov.

Alpha (α) Protons to the C=N Group : The methylene (B1212753) protons (CH₂) directly adjacent to the imine carbon (C=N) are deshielded due to the electronegativity of the nitrogen and oxygen atoms. These protons are expected to resonate in the region of δ 2.0-2.8 ppm. Specifically, the two α-methylene groups (one from the ethyl chain and one from the butyl chain) will likely show distinct chemical shifts and complex multiplicity due to coupling with adjacent protons.

Other Alkyl Protons : The remaining methylene (CH₂) and methyl (CH₃) protons within the ethyl and butyl chains will appear in the typical aliphatic region, generally between δ 0.8-1.8 ppm. The terminal methyl groups (CH₃) are expected to be the most shielded, appearing around δ 0.8-1.0 ppm, typically as triplets due to coupling with adjacent methylene protons. The internal methylene protons will give rise to more complex multiplets.

An example of typical ¹H NMR chemical shift ranges for 3-Heptanone, oxime is provided in Table 1.

Table 1: Expected ¹H NMR Chemical Shifts for 3-Heptanone, Oxime

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
-OH (Oxime)9.0 - 11.0Broad singlet
C=N-CH₂- (α-CH₂)2.0 - 2.8Multiplet
-CH₂-CH₂- (β, γ-CH₂)1.2 - 1.8Multiplet
-CH₃ (Terminal)0.8 - 1.0Triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides crucial information about the carbon skeleton of 3-Heptanone, oxime, identifying each unique carbon environment within the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

For 3-Heptanone, oxime, the most characteristic signal is that of the imine carbon:

Imine Carbon (C=N) : The carbon atom of the C=N double bond is significantly deshielded due to the presence of the electronegative nitrogen and oxygen atoms. This carbon typically resonates in the downfield region, usually between δ 150-165 ppm libretexts.orgoregonstate.edu.

Alpha (α) Carbons to the C=N Group : The methylene carbons (CH₂) directly bonded to the imine carbon will also experience some deshielding compared to typical alkyl carbons. These are expected in the range of δ 25-40 ppm libretexts.orgoregonstate.edu.

Other Alkyl Carbons : The remaining methylene (CH₂) and methyl (CH₃) carbons in the aliphatic chains will appear in the typical upfield region for alkyl carbons, generally between δ 10-30 ppm libretexts.orgoregonstate.edu. The terminal methyl carbons will be the most shielded.

Table 2 illustrates the expected ¹³C NMR chemical shift ranges for 3-Heptanone, oxime.

Table 2: Expected ¹³C NMR Chemical Shifts for 3-Heptanone, Oxime

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
C=N (Imine Carbon)150 - 165
C=N-CH₂- (α-Carbon)25 - 40
-CH₂-CH₂- (β, γ-Carbon)20 - 30
-CH₃ (Terminal Carbon)10 - 15

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy is a specialized technique that directly probes the nitrogen atom within the oxime functional group. While less common than ¹H or ¹³C NMR due to the low natural abundance and sensitivity of the ¹⁵N isotope, it provides unique insights into the nitrogen's electronic environment.

For oximes, the ¹⁵N chemical shift is highly characteristic. The nitrogen atom in the oxime group of 3-Heptanone, oxime is expected to resonate in a specific range. Typical ¹⁵N chemical shifts for oximes are reported to be in the range of 402-408 ppm when referenced to liquid ammonia, or 22-28 ppm when referenced to nitromethane (B149229) nih.govscience-and-fun.de. Research has also indicated that separate resonances can be observed for E and Z isomers of ketoximes, with E isomers generally being deshielded relative to Z isomers researchgate.netfigshare.com. This sensitivity makes ¹⁵N NMR valuable for confirming the presence of the oxime functionality and potentially distinguishing between stereoisomers.

Two-dimensional (2D) NMR techniques significantly enhance the structural elucidation process by revealing correlations between different nuclei, which are not apparent in 1D spectra wikipedia.orgslideshare.net. For 3-Heptanone, oxime, these techniques are crucial for confirming the connectivity of the carbon and hydrogen atoms.

Correlation Spectroscopy (COSY) : Homonuclear COSY experiments (¹H-¹H COSY) identify protons that are scalar-coupled (i.e., connected through 2 or 3 bonds). In the COSY spectrum of 3-Heptanone, oxime, cross-peaks would be observed between the α-methylene protons and their adjacent β-methylene protons, and similarly along the entire alkyl chains. This helps to "walk" along the carbon backbone and confirm the connectivity of the entire heptyl chain researchgate.net.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC experiments correlate protons directly bonded to carbons (¹H-¹³C HSQC). This technique would allow for the direct assignment of each proton signal to its corresponding carbon signal. For 3-Heptanone, oxime, an HSQC spectrum would show cross-peaks for each CH, CH₂, and CH₃ group, confirming which protons are attached to which carbons, thereby validating the assignments made from 1D ¹H and ¹³C NMR spectra wikipedia.orgresearchgate.net. The imine carbon, being quaternary (C=N), would not show a direct correlation in HSQC but its α-carbons would.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the imine carbon in 3-Heptanone, oxime) and establishing connectivity across functional groups. An HMBC spectrum would show correlations between the α-methylene protons and the imine carbon, as well as between the hydroxyl proton and the imine carbon, providing definitive evidence of the oxime group's attachment to the heptanone skeleton nih.gov.

Ketoximes, such as 3-Heptanone, oxime, can exist as two geometric isomers, E (entgegen) and Z (zusammen), due to the restricted rotation around the C=N double bond. NMR spectroscopy is a powerful method for distinguishing between these isomers nih.govtsijournals.comuv.mxrecercat.cattubitak.gov.tr.

The differentiation often relies on the chemical shift differences of protons or carbons located cis or trans to the hydroxyl group on the oxime nitrogen.

¹H NMR : Protons on the carbon atom alpha to the imine carbon (C=N) often exhibit different chemical shifts depending on their spatial relationship to the oxime hydroxyl group. For example, a proton cis to the hydroxyl group might experience different shielding/deshielding effects compared to a proton trans to it. In some oximes, a chemical shift difference of approximately 0.7 ppm in ¹H NMR has been observed between E and Z isomers tsijournals.com. The hydroxyl proton itself can also show different chemical shifts depending on its configuration, often influenced by intramolecular hydrogen bonding in one isomer and intermolecular in the other nih.gov.

¹³C NMR : Similarly, the chemical shifts of the carbons alpha to the imine carbon are sensitive to the E/Z configuration. Differences in ¹³C NMR chemical shifts between E and Z isomers can be more pronounced than in ¹H NMR, with reported differences of up to 7 ppm or even 15 ppm for certain oximes tsijournals.com. The imine carbon itself may also show slight differences in chemical shift between the isomers.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This 2D NMR technique is particularly valuable for determining stereochemistry by identifying protons that are spatially close, regardless of bond connectivity nih.govslideshare.net. A NOESY experiment could show cross-peaks between the oxime hydroxyl proton and specific α-protons that are in close proximity in one isomer but not the other, thus unambiguously assigning the E or Z configuration nih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups present in a molecule. For 3-Heptanone, oxime, IR spectroscopy provides clear evidence of the oxime functional group and the aliphatic chains.

Oximes exhibit several distinctive absorption bands in their IR spectra wikipedia.orgmsu.edu:

O-H Stretching Vibration : A broad absorption band typically observed in the region of 3600 cm⁻¹ for a free (non-hydrogen-bonded) hydroxyl group, or a broader, more intense band around 3200-3000 cm⁻¹ if hydrogen bonding is present (which is common for oximes, especially in concentrated solutions or solid state) wikipedia.orgmsu.edu.

C=N Stretching Vibration : A strong absorption band due to the carbon-nitrogen double bond (C=N) is characteristic of imines and oximes. This band typically appears around 1665 cm⁻¹ wikipedia.orgmsu.edu. The exact position can be influenced by conjugation or steric factors.

N-O Stretching Vibration : The nitrogen-oxygen single bond (N-O) in the oxime group also gives rise to a characteristic absorption, usually observed as a medium intensity band around 945 cm⁻¹ wikipedia.orgmsu.edu.

C-H Stretching Vibrations : Aliphatic C-H stretching vibrations will be observed around 2950-2850 cm⁻¹.

C-H Bending Vibrations : Characteristic C-H bending vibrations for methylene (CH₂) and methyl (CH₃) groups will also be present in the 1470-1370 cm⁻¹ region.

Table 3 summarizes the characteristic IR absorption bands for 3-Heptanone, oxime.

Table 3: Characteristic IR Absorption Bands for 3-Heptanone, Oxime

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Oxime)Stretching3600 (free), 3200-3000 (H-bonded)Broad
C=NStretching1665 ± 15Strong
N-OStretching945 ± 15Medium
C-H (Aliphatic)Stretching2950-2850Strong

Theoretical and Computational Investigations of 3 Heptanone, Oxime and Ketoxime Derivatives

Quantum Chemical Calculations (QCCs)

Quantum Chemical Calculations (QCCs) are indispensable tools for probing the electronic and geometric characteristics of molecules. They provide a theoretical framework to understand molecular interactions, stability, and reactivity. For oxime derivatives, QCCs, including Density Functional Theory (DFT) and ab initio methods, are extensively employed to elucidate their complex behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) is a widely utilized quantum chemical method for determining the electronic structure and optimizing the geometrical parameters of molecules biointerfaceresearch.comnih.gov. This approach focuses on the electron density of a system rather than its complex many-electron wave function, making it computationally efficient for larger molecules while maintaining a high level of accuracy. DFT calculations are routinely performed to acquire optimized molecular structures, including precise bond lengths and angles, and to compute various quantum chemical descriptors that govern molecular properties biointerfaceresearch.comnih.govtandfonline.comnajah.edunih.gov. Common DFT functionals, such as B3LYP and PBE1PBE, in conjunction with various basis sets like 6-31+G* or 6-311++G(d,p), are frequently employed in these investigations to achieve reliable results biointerfaceresearch.comnih.govnih.govacadpubl.eu. The application of DFT to ketoxime derivatives, including 3-Heptanone (B90015), oxime, allows for a comprehensive understanding of their ground state properties and conformational preferences.

Frontier Molecular Orbital (FMO) analysis, specifically examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity, electronic properties, and optical behavior biointerfaceresearch.comresearchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (E_gap), is a key indicator of a molecule's kinetic stability and its propensity for electron transfer biointerfaceresearch.comresearchgate.netmalayajournal.org. A smaller E_gap generally correlates with higher chemical reactivity and facilitates electronic transitions, indicating a "softer" molecule biointerfaceresearch.com.

For oxime derivatives, FMO analysis reveals the potential for charge transfer within the molecular structure biointerfaceresearch.com. For example, in studies of quinoxaline-containing oxime ether derivatives, HOMO-LUMO energy gaps were reported to range from approximately 1.38 eV to 3.21 eV biointerfaceresearch.com. Another study on 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime indicated a HOMO energy of -6.269502 eV and a LUMO energy of -2.509433 eV, resulting in an E_gap of 3.760069 eV malayajournal.org. These analyses often show that the HOMO and LUMO can be localized on specific parts of the molecule, indicating the regions most likely to donate or accept electrons during chemical reactions acadpubl.eumalayajournal.org.

Table 1: Illustrative HOMO-LUMO Energy Gaps for Selected Oxime Derivatives

Compound Type (Example)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
Quinoxaline Oxime Ether--1.38 - 3.21 biointerfaceresearch.com
2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime-6.269502-2.5094333.760069 malayajournal.org

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to quantitatively describe charge transfer and electron delocalization within a molecule, as well as to understand various properties such as stability and reactivity arising from intra- and intermolecular interactions biointerfaceresearch.comtandfonline.comrsc.orgnih.govreadthedocs.io. The core principle of NBO analysis is to transform the molecular wave function into localized NBOs that align with the classical Lewis dot structure, representing lone pairs and covalent bonds rsc.orgreadthedocs.io.

A key output of NBO analysis is the second-order perturbation stabilization energy, E(2), which quantifies the strength of donor-acceptor interactions and the extent of electron delocalization tandfonline.comrsc.org. This energy is calculated using the formula: E(2) = ΔEij = qi * (F(i,j))^2 / (εj - εi), where qi is the donor orbital occupancy, F(i,j) is the off-diagonal NBO Fock matrix element, and εi and εj are the diagonal elements representing the orbital energies of the donor and acceptor, respectively biointerfaceresearch.comtandfonline.comrsc.org. NBO analysis is particularly effective in identifying strong intramolecular hydrogen bonding and hyperconjugative interactions tandfonline.comrsc.orgrsc.org. For instance, studies on 1,2-diphenyl-2-methoxyethanone oxime (DMEO) have revealed significant E(2) values for various intramolecular interactions, indicating substantial stabilization due to charge transfer tandfonline.com.

Table 2: Illustrative Second-Order Perturbation Energies (E(2)) from NBO Analysis for 1,2-Diphenyl-2-Methoxyethanone Oxime (DMEO)

Interaction TypeDonor OrbitalAcceptor OrbitalE(2) (kJ/mol)Reference
Hydrogen Bondingn2(O2)σ(C12–H13)16.403 tandfonline.com
Hydrogen Bondingn2(O3)σ(C4–H5)5.062 tandfonline.com
HyperconjugativeO3 lone pairσ(C17–H18)8.150 tandfonline.com
HyperconjugativeO3 lone pairσ(C19–H31)5.894 tandfonline.com

Molecular Electrostatic Potential (MEP) mapping is a highly valuable visualization tool used to predict the reactive sites of a molecule biointerfaceresearch.comacadpubl.eumdpi.comnih.gov. An MEP map illustrates the electron density distribution in a color-coded representation, making the molecule's electrostatic potential visible across its surface biointerfaceresearch.comacadpubl.eumdpi.com. This mapping allows for the identification of regions prone to electrophilic or nucleophilic attack, as well as potential sites for hydrogen bonding interactions biointerfaceresearch.comacadpubl.eumdpi.comnih.govscispace.com.

In an MEP map, regions with high electron density, which correspond to negative electrostatic potential, are typically depicted in red or orange biointerfaceresearch.comacadpubl.eumdpi.com. These areas are usually associated with lone pairs on electronegative atoms like oxygen and nitrogen, indicating preferred sites for electrophilic attack biointerfaceresearch.comacadpubl.eumdpi.comnih.govscispace.com. Conversely, regions with low electron density, representing positive electrostatic potential, are colored blue biointerfaceresearch.comacadpubl.eumdpi.com. These positive regions are often found over hydrogen atoms and are indicative of sites susceptible to nucleophilic attack acadpubl.eumdpi.comnih.govscispace.com. For ketoximes, studies have shown that the oxime nitrogen atom often exhibits a higher negative charge compared to the oxime oxygen atom, making it a more favorable site for hydrogen bond acceptance scispace.com.

NBO analysis is the primary computational method for quantifying these stabilizing interactions by calculating the second-order perturbation energy (E(2)) associated with the electron transfer from a donor orbital to an acceptor orbital biointerfaceresearch.comtandfonline.comrsc.orgnih.govrsc.org. For instance, in oxime compounds, hyperconjugation can lead to an increase in certain bond lengths due to electron delocalization tandfonline.com. In iminyl radicals, which can be derived from oximes, substantial hyperconjugative interaction can cause the semi-occupied molecular orbital (SOMO) to lie in the nodal plane of the C=N π-bond, affecting their electronic configuration mdpi.comresearchgate.net. These studies provide critical insights into the subtle electronic effects that dictate the behavior of oxime compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Predictions

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods represent a class of quantum chemical calculations that derive molecular properties directly from fundamental physical principles, without the use of empirical parameters nih.govdergipark.org.trresearchgate.netcapes.gov.br. These methods typically involve solving the electronic Schrödinger equation and are known for providing high-level electronic structure characterization. Common ab initio approaches include Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) nih.govdergipark.org.trresearchgate.netcapes.gov.br.

HF theory serves as a foundational ab initio method, approximating the many-electron wave function as a single Slater determinant dergipark.org.trcapes.gov.br. While HF provides a good starting point, MP2 improves upon it by incorporating electron correlation effects through perturbation theory, leading to more accurate energy calculations and better descriptions of molecular properties dergipark.org.trcapes.gov.br. Ab initio methods are often employed in conjunction with DFT to provide a more comprehensive and robust understanding of molecular systems nih.govtandfonline.comdergipark.org.trresearchgate.net. For oximes, these methods are used to study molecular geometries, conformational stabilities, and various electronic descriptors tandfonline.comdergipark.org.trcapes.gov.br. For example, MP2 calculations, sometimes combined with DFT-optimized geometries (e.g., MP2/6-311++G//B3LYP/6-31G ), have been used to assess the relative stability of complex organic compounds derived from ketoximes researchgate.net. Studies on various oxime derivatives have utilized HF and MP2 with different basis sets to calculate electronic structure descriptors and optimize molecular geometries, providing valuable theoretical data nih.govtandfonline.comdergipark.org.trcapes.gov.brresearchgate.netiucr.org.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption

Molecular Dynamics (MD) simulations are a valuable tool for investigating the dynamic behavior of molecules and their interactions, including adsorption phenomena. These simulations track the movements of atoms and molecules over time, providing insights into conformational changes, diffusion, and intermolecular forces. For ketoxime derivatives, MD simulations have been employed to assess binding structures and conformational dynamics in various systems mdpi.com. For instance, MD simulations have been used to study the permeability of oxime derivatives in lipid membranes, revealing how these compounds accumulate within specific regions of the bilayer diva-portal.org. Such studies can determine whether molecules exhibit higher or lower diffusion regimes within confined media diva-portal.org.

Furthermore, MD simulations contribute to understanding adsorption mechanisms, particularly on metal surfaces. For example, studies on pyridine (B92270) oximes have utilized MD simulations to identify stable adsorption configurations on iron surfaces in both the presence and absence of water molecules, chlorides, and hydronium ions mdpi.com. These simulations can illustrate that molecules exhibit a nearly parallel adsorption mode on the surface, providing insights into the strength of chemical interactions through analyses of interaction energies and bond distances mdpi.com.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational methods, particularly Density Functional Theory (DFT) calculations, are extensively used to elucidate the intricate reaction mechanisms and pathways involving oximes and their derivatives. These studies aim to map out the energy landscape of a reaction, identifying intermediates and transition states. For oxime formation, computational investigations have analyzed proposed mechanisms, including the energetics of reaction steps under neutral and acidic conditions researchgate.net. The formation of an oxime from a ketone and hydroxylamine (B1172632), for instance, involves nucleophilic addition and proton transfer steps, which can be scrutinized quantum mechanically to determine preferred pathways ic.ac.ukmasterorganicchemistry.com.

Computational approaches have also been instrumental in understanding complex rearrangements involving oximes, such as the Balci–Güven rearrangement, where density functional theory calculations are used to locate and discuss the energetics of intermediates and transition states researchgate.net. Similarly, the mechanism of intramolecular oxime transfer reactions leading to isoxazolines has been assessed computationally, predicting the highest energy barriers along the pathway nih.gov. The impact of oxime configuration on reaction mechanisms has also been elucidated through DFT calculations imperial.ac.uk.

Transition State Characterization and Reaction Energetics

Characterizing transition states (TS) is crucial for understanding reaction kinetics and energetics. A transition state represents the highest energy point along the minimum energy path (MEP) connecting reactants to products on a potential energy surface fiveable.mewikipedia.org. Computationally, transition states are identified as saddle points on the potential energy surface, characterized by a single imaginary frequency along the reaction coordinate fiveable.me.

For oxime derivatives, computational studies have focused on characterizing transition states to determine reaction energetics. For example, in the E/Z-isomerization of oximes, DFT calculations have been used to optimize geometries and calculate the enthalpies and Gibbs free energies of isomers and their transition states mdpi.com. These calculations can reveal significant energy barriers for interconversion between isomers, indicating that such processes may be extremely unlikely at room temperature mdpi.com. The geometric structure of transition states is often characterized by specific atomic arrangements, such as an approximately linear C=N–O atomic group in certain isomerization processes mdpi.com. Furthermore, computational models can predict how closely matched excited states of reactants affect the energy required to reach the transition state, influencing reaction feasibility mit.edu.

Reaction Coordinate Analysis and Potential Energy Surfaces

Potential Energy Surfaces (PES) are graphical representations that describe the potential energy of a system as a function of its atomic coordinates or geometry wikipedia.orgfiveable.me. They provide a visual map of the energy landscape of a chemical reaction, showing how energy changes as molecules interact and transform fiveable.mefiveable.me. Reactants and products are represented as minima on the PES, while transition states are saddle points fiveable.mewikipedia.org.

Computational Prediction and Correlation of Spectroscopic Data

Computational chemistry is widely used for the prediction and correlation of spectroscopic data for organic compounds, including 3-Heptanone, oxime and other ketoxime derivatives. These predictions are crucial for the structural elucidation and characterization of newly synthesized compounds, as well as for confirming experimental observations.

For instance, Density Functional Theory (DFT) calculations are frequently employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (both ¹H and ¹³C) and Infrared (IR) vibrational frequencies imperial.ac.ukmdpi.comuv.mxmdpi.combeilstein-journals.org. Studies have shown that computational predictions of NMR chemical shifts can correlate well with experimental values, aiding in the assignment of isomers and conformational analysis imperial.ac.ukmdpi.comuv.mxbeilstein-journals.orgcdnsciencepub.com. For ketoximes, the chemical shift difference for carbons alpha to the oxime carbon can depend on the dihedral angle between the C=N and C-H bonds, making NMR a sensitive probe for stereochemical information cdnsciencepub.com.

Environmental Fate and Degradation Studies of Ketoximes

Biodegradation Pathways and Microbial Metabolism of Ketoximes

The biodegradation of ketoximes, including 5-Methyl-3-heptanone oxime, involves interactions with microbial communities. While specific detailed pathways for 5-Methyl-3-heptanone oxime are not extensively documented in the available literature, general principles of microbial metabolism of oximes can provide insights.

Identification of Microorganisms Involved in Ketoxime Degradation

Specific microorganisms directly identified as degrading 5-Methyl-3-heptanone oxime are not detailed in the currently available research. However, the interaction between oximes and microbial systems is recognized. The oxime functional group is known to chelate metal ions, which are often essential for microbial enzymatic activity. This chelation can potentially disrupt microbial cell wall synthesis and metabolic pathways, indicating that microorganisms do interact with and are affected by the presence of oximes vulcanchem.com. Further research is needed to isolate and characterize the specific microbial species or consortia capable of efficiently metabolizing 5-Methyl-3-heptanone oxime.

Enzymatic Mechanisms and Gene Expression in Biotransformation

Detailed enzymatic mechanisms and specific gene expression profiles involved in the biotransformation of 5-Methyl-3-heptanone oxime have not been explicitly reported. General microbial metabolism involves a wide array of enzymes and cofactors that facilitate the breakdown of various organic compounds libretexts.orgfrontiersin.org. For ketoximes, degradation typically involves the cleavage of the carbon-nitrogen double bond (C=N) and the hydroxylamine (B1172632) group. This process often leads to the regeneration of the corresponding ketone and hydroxylamine, which can then be further metabolized. However, the precise enzymatic machinery and regulatory genes governing these processes for 5-Methyl-3-heptanone oxime require dedicated investigation.

Physicochemical Degradation Processes in Environmental Matrices

Beyond biological degradation, 5-Methyl-3-heptanone oxime can undergo various physicochemical degradation processes in environmental matrices, influenced by factors such as light, temperature, and the presence of reactive chemical species.

Oxidative Degradation Mechanisms (e.g., Hydroxyl Radicals)

Hydrolytic Stability in Aqueous Environments

Oximes generally exhibit notable hydrolytic stability in aqueous environments. Compared to analogous hydrazones, aliphatic oximes are significantly more resistant to hydrolysis, with hydrolysis rates being approximately 100 to 1000 times lower nih.govwikipedia.orglscollege.ac.inresearchgate.net. The hydrolysis of oximes is typically catalyzed by acidic conditions nih.gov. While 5-Methyl-3-heptanone oxime is a ketoxime, specific quantitative data on its hydrolytic half-life or degradation rates under varying environmental pH conditions are not detailed in the available literature. The inherent stability of the oxime functional group suggests that hydrolysis might not be the primary degradation pathway for 5-Methyl-3-heptanone oxime under neutral environmental conditions, but it could become more significant in acidic aquatic matrices.

Identification and Characterization of Environmental Degradation Products

The identification and characterization of environmental degradation products are critical for assessing the full environmental impact of a compound. For 5-Methyl-3-heptanone oxime, specific environmental degradation products resulting from its breakdown in natural settings are not explicitly identified in the reviewed literature.

Information regarding hazardous decomposition products of 5-Methyl-3-heptanone oxime typically refers to conditions of fire, where it may decompose into carbon monoxide, carbon dioxide, and nitrogen oxides chemsrc.com. Under normal environmental conditions, hazardous decomposition products are generally not expected perfumersapprentice.com.

However, in broader studies of oxime degradation, the corresponding ketone is often a primary degradation product. For example, 3-heptanone (B90015) has been identified as a degradation product from the cleavage of the carbon backbone of other hydroxyoximes, such as LIX®63 researchgate.nettandfonline.com. This suggests a potential pathway where 5-Methyl-3-heptanone could be formed from the degradation of 5-Methyl-3-heptanone oxime, but this remains an inference in the absence of direct studies on the specific environmental degradation products of 5-Methyl-3-heptanone oxime. Further research is necessary to definitively identify and characterize the transformation products of 5-Methyl-3-heptanone oxime in various environmental compartments.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing 3-heptanone oxime and its derivatives?

  • Methodological Answer : Characterization typically involves a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) : Use 1D 1H^1H and 13C^13C NMR to assign chemical shifts and splitting patterns. For example, ambiguities in distinguishing 2- and 3-heptanone isomers can arise due to overlapping signals, necessitating careful analysis of integration and coupling constants .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention indices and fragmentation patterns with reference libraries. Stemone (5-methyl-3-heptanone oxime) has been identified via GC-MS with a retention index of 1128 and molecular formula C8H17NO\text{C}_8\text{H}_{17}\text{NO} .
  • Infrared (IR) Spectroscopy : Confirm oxime functional groups (e.g., N–O and C=N stretches) and hydroxylamine linkages .

Q. How should researchers safely handle 3-heptanone oxime in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant protocols:

  • Personal Protective Equipment (PPE) : Use nitrile or butyl rubber gloves (12–15 mil thickness) for direct contact. Wear face shields and tightly sealed goggles to prevent eye exposure .
  • Ventilation : Ensure fume hoods or local exhaust systems are operational during synthesis or handling. Avoid inhalation of vapors, which may irritate respiratory systems .
  • Spill Management : Collect leaked material using inert absorbents (e.g., sand) and dispose of contaminated waste according to environmental regulations .

Q. What analytical techniques are suitable for quantifying 3-heptanone in biological matrices like plasma?

  • Methodological Answer : Air-assisted liquid-liquid microextraction (AALLME) coupled with HPLC-UV provides high sensitivity.

  • Optimized Conditions : Use 1-octanol as an extractant, with a limit of quantification (LOQ) of 0.04 mg L1^{-1} for 3-heptanone and 0.2 mg L1^{-1} for valproic acid (VPA) in plasma .
  • Precision : Intra-day and inter-day relative standard deviations (RSDs) are ≤9% at 2 mg L1^{-1}, validated using spiked patient samples .

Advanced Research Questions

Q. How can researchers resolve ambiguities in NMR spectral assignments for 3-heptanone oxime derivatives?

  • Methodological Answer : Employ 2D NMR techniques:

  • HSQC/HMBC : Resolve overlapping signals by correlating 1H^1H-13C^13C couplings. For example, bicyclic oxime derivatives (e.g., 2,6,6-trimethyl-2-hydroxybicyclo[3.1.1]-3-heptanone oxime) require 2D analysis to confirm C–N bond lengths (1.270 Å) and hydrogen-bonding networks .
  • NOESY : Identify spatial proximity of protons in stereoisomers, critical for assigning configurations in complex oxime structures .

Q. What statistical approaches address contradictory correlations between 3-heptanone and valproic acid (VPA) in epilepsy patients?

  • Methodological Answer :

  • Hypothesis Testing : In a cohort of 70 patients, low VPA levels (<2 mg L1^{-1}) correlated with elevated 3-heptanone (up to 3.0 mg L1^{-1}), suggesting rapid VPA metabolism. Use regression analysis (R=0.29R = 0.29) to assess weak linearity and stratify patients by metabolic phenotypes .
  • Metabolite Kinetics : Model first-order elimination rates for VPA and 3-heptanone to identify outliers or enzymatic polymorphisms .

Q. How can crystal structure data inform the synthesis of bicyclic oxime derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Determine bond lengths (e.g., C3–N1 = 1.270 Å) and angles (C3–N1–C2 = 111.5°) to validate oxime tautomerism and hydrogen-bonding patterns (2.6–2.9 Å) .
  • Synthetic Optimization : Use α-pinene oxidation with KMnO4_4 in 90% aqueous acetonitrile, followed by hydroxylamine hydrochloride treatment, to achieve high yields (≥85%) of bicyclic oximes .

Q. What strategies improve the sensitivity of detecting 3-heptanone oxime metabolites in environmental samples?

  • Methodological Answer :

  • Derivatization : Convert oximes to volatile silylated derivatives (e.g., using BSTFA) for enhanced GC-MS detection .
  • Matrix-Matched Calibration : Account for interference from biological matrices by spiking synthetic standards into control plasma or soil extracts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.